molecular formula C17H16 B11999215 9-Isopropylanthracene

9-Isopropylanthracene

Cat. No.: B11999215
M. Wt: 220.31 g/mol
InChI Key: LQRJPEHNMOASNZ-UHFFFAOYSA-N
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Description

9-Isopropylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. This compound is notable for its unique structural properties and potential applications in various scientific fields. The presence of an isopropyl group at the 9th position of the anthracene ring system imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 9-Isopropylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-Isopropylanthracene in various applications is primarily based on its photophysical properties. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen, a reactive oxygen species that can induce cell death in targeted tissues . The molecular targets and pathways involved include the interaction with cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and subsequent cellular damage.

Comparison with Similar Compounds

  • 9-Methylanthracene
  • 9-Ethylanthracene
  • 9,10-Dimethylanthracene
  • 9,10-Diphenylanthracene

Comparison: Compared to its analogs, 9-Isopropylanthracene exhibits unique properties due to the presence of the isopropyl group. This group increases the compound’s steric hindrance, affecting its reactivity and photophysical properties. For instance, this compound has been shown to have different fluorescence quantum yields and triplet state energies compared to 9,10-dimethylanthracene . These differences make it a valuable compound for specific applications in materials science and photochemistry.

Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

9-propan-2-ylanthracene

InChI

InChI=1S/C17H16/c1-12(2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3

InChI Key

LQRJPEHNMOASNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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